molecular formula C20H15FN4O2S2 B269976 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B269976
M. Wt: 426.5 g/mol
InChI Key: BQLMGODUNAJHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer agents.
3. Reduction of inflammation: This compound has been found to have anti-inflammatory activity in animal models, making it a potential candidate for the development of new anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with the use of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Some of the advantages include:
1. High purity: The synthesis method of this compound has been reported to have a good yield and purity, making it a reliable compound for use in lab experiments.
2. Interesting biochemical and physiological effects: This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Some of the limitations include:
1. Limited research: There is limited research available on this compound, making it difficult to fully understand its mechanism of action and potential applications.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, making it difficult to determine its efficacy in vivo.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. In vivo studies: More in vivo studies are needed to determine the efficacy of this compound in animal models.
3. Development of new antimicrobial agents: This compound has been found to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
4. Development of new anticancer agents: This compound has been found to have anticancer activity, making it a potential candidate for the development of new anticancer agents.
5. Development of new anti-inflammatory agents: This compound has been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
Conclusion
In conclusion, this compound is a promising candidate for further study in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial, anticancer, and anti-inflammatory agents. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-(4-fluorophenyl)-2-thiocyanato-1,3-thiazole in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported to have a good yield and purity.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: This compound has been found to have antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, among others.
2. Anticancer activity: This compound has been found to have anticancer activity against a range of cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells and inhibit the growth of human lung cancer cells.
3. Anti-inflammatory activity: This compound has been found to have anti-inflammatory activity in animal models. It has been shown to reduce inflammation in a mouse model of acute lung injury.

properties

Molecular Formula

C20H15FN4O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H15FN4O2S2/c21-15-8-6-14(7-9-15)16-11-28-19(22-16)23-17(26)12-29-20-25-24-18(27-20)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,23,26)

InChI Key

BQLMGODUNAJHJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.